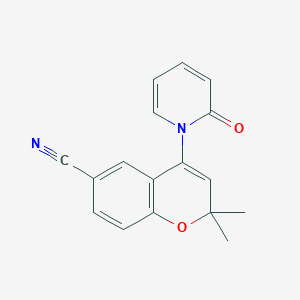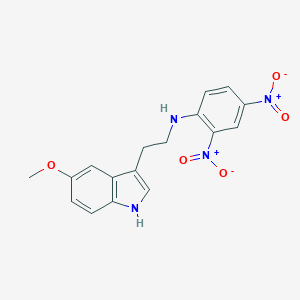
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dinitrophenyl)-5-methoxytryptamine, also known as 5-MeO-DNPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A and 5-HT2C subtypes. The compound has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. The specific effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine on these pathways are still being studied, but it is believed that the compound may modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
生化学的および生理学的効果
Research has shown that N-(2,4-Dinitrophenyl)-5-methoxytryptamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to alter brain activity, particularly in regions associated with perception and emotion. Additionally, N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been shown to have potent hallucinogenic effects, which may be related to its binding to the 5-HT2A receptor.
実験室実験の利点と制限
One advantage of using N-(2,4-Dinitrophenyl)-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which allows for precise modulation of these pathways. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. However, the synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is complex and requires specialized knowledge and equipment, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on N-(2,4-Dinitrophenyl)-5-methoxytryptamine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mood disorders and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine and its effects on neuronal activity and neurotransmitter release. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound, which could increase its accessibility for scientific research.
合成法
The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves a multi-step process that begins with the conversion of tryptamine to 5-methoxytryptamine. This is followed by the nitration of the 2,4-dinitrophenyl group and subsequent reduction to yield the final product. The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine requires specialized knowledge and equipment, making it a challenging compound to produce.
科学的研究の応用
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. The compound has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are known to be involved in mood regulation, perception, and cognition. Research has also indicated that N-(2,4-Dinitrophenyl)-5-methoxytryptamine may have potential therapeutic applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.
特性
CAS番号 |
115007-18-6 |
|---|---|
製品名 |
N-(2,4-Dinitrophenyl)-5-methoxytryptamine |
分子式 |
C17H16N4O5 |
分子量 |
356.33 g/mol |
IUPAC名 |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
InChIキー |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
115007-18-6 |
同義語 |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





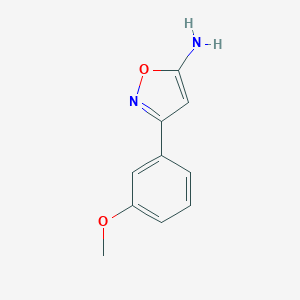

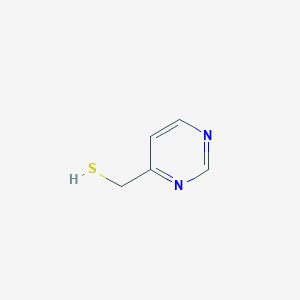
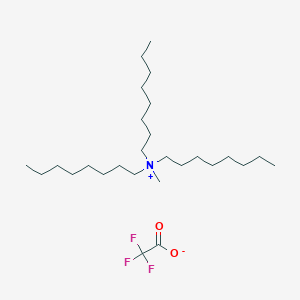

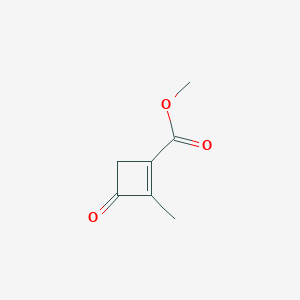
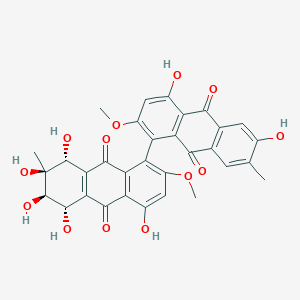
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)



